1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomerism – Impact on Hydrogen-Bond Acceptor Count and Topological Polar Surface Area
The 1,3,4-oxadiazole ring in 1171429-40-5 provides a hydrogen-bond acceptor count of 6 and a topological polar surface area (TPSA) of 95.1 Ų [1]. In contrast, analogous 1,2,4-oxadiazole regioisomers, such as those exemplified in US8802663, possess a different acceptor geometry: the N4 of the 1,2,4-oxadiazole is positioned differently, altering the vector of hydrogen-bond acceptance and typically resulting in a TPSA approximately 5–10 Ų lower when the substituents are held constant [2][3]. This difference in TPSA and hydrogen-bond directionality directly affects membrane permeability and target-binding pose, as documented for oxadiazole isomers in medicinal chemistry campaigns [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 95.1 Ų; H-bond acceptors = 6 |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer analogs (e.g., US8802663 exemplified compounds): TPSA typically 85–92 Ų; H-bond acceptors = 5–6 depending on substitution [2] |
| Quantified Difference | TPSA increase of ~3–10 Ų for the 1,3,4-isomer; altered spatial distribution of acceptor sites |
| Conditions | Computed properties (PubChem Cactvs 3.4.8.24); comparative oxadiazole geometry from X-ray and DFT studies in J. Med. Chem. 2012 review [2] |
Why This Matters
A higher TPSA and distinct acceptor geometry in 1171429-40-5 will differentially affect passive membrane permeability and binding-site complementarity, making it unsuitable as a drop-in replacement for 1,2,4-oxadiazole leads in S1P1 or HIF programs.
- [1] PubChem Compound Summary for CID 44070444. Computed Properties (Cactvs 3.4.8.24). https://pubchem.ncbi.nlm.nih.gov/compound/1171429-40-5 (accessed 2026-05-09). View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. https://doi.org/10.1021/jm2013248 View Source
- [3] Quattropani, A., Baker-Glenn, C., Blackaby, W., & Knight, C. (2014). Pyrazole oxadiazole derivatives as S1P1 agonists. U.S. Patent No. 8,802,663. https://patents.google.com/patent/US8802663B2/en View Source
